molecular formula C12H13FO3 B8390080 5-tert-Butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one

5-tert-Butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B8390080
M. Wt: 224.23 g/mol
InChI Key: KCXSFLIWSCTOKF-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

1.2 g (5.4 mmol) of 5-tert-butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one was weighed into a 25 mL round bottom flask fitted with a stir bar, condenser, and nitrogen inlet. Added 7.5 mL (100 mmol) of hydrazine monohydrate. Added 10 mL of glacial acetic acid. Stirred under nitrogen at 100° overnight. Poured the reaction mixture into 100 ml, of stirred water. Extracted the aqueous mixture with 2×50 mL CH2Cl2. Dried the combined extracts over Na2SO4 and removed the solvent on the rotavap. Purified by silica gel flash chromatography using gradient elution with 0→100% EtOAc/CH2Cl2 to obtain 898 mg of the title compound as an off-white solid. MS (ESI) 221 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[C:12]([F:14])[CH:13]=1)[C:10](=O)[O:9][CH:8]2O)([CH3:4])([CH3:3])[CH3:2].O.[NH2:18][NH2:19].C(O)(=O)C>O>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[C:12]([F:14])[CH:13]=1)[C:10](=[O:9])[NH:19][N:18]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C(OC(C2=C(C1)F)=O)O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirred under nitrogen at 100° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar, condenser, and nitrogen inlet
ADDITION
Type
ADDITION
Details
Poured the reaction mixture into 100 ml
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous mixture with 2×50 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the combined extracts over Na2SO4
CUSTOM
Type
CUSTOM
Details
removed the solvent on the rotavap
CUSTOM
Type
CUSTOM
Details
Purified by silica gel flash chromatography
WASH
Type
WASH
Details
elution with 0→100% EtOAc/CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NNC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 898 mg
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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